

# Application Notes and Protocols for Assessing LUT014 Efficacy on Acneiform Rash

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acneiform rash is a common and often dose-limiting side effect of Epidermal Growth Factor Receptor (EGFR) inhibitors, affecting a significant percentage of patients undergoing cancer therapy.[1][2][3][4][5] This papulopustular rash can negatively impact a patient's quality of life, leading to dose reduction or discontinuation of their anticancer treatment.[2][3][4][5] **LUT014** is a topical B-Raf (BRAF) inhibitor developed to mitigate EGFR inhibitor-induced acneiform rash. [1][2][6] This document provides detailed application notes and experimental protocols for assessing the efficacy of **LUT014** in preclinical and clinical research settings.

Mechanism of Action: EGFR inhibitors block the MAPK pathway in skin cells, leading to the development of acneiform rash.[6][7] **LUT014** leverages the "paradoxical" effect of BRAF inhibitors. In cells with wild-type BRAF, such as skin cells, BRAF inhibitors paradoxically activate the MAPK pathway, thereby counteracting the effect of EGFR inhibitors and alleviating the rash.[2][7]

### **Data Presentation**

## Table 1: Summary of Phase I Clinical Trial Data for LUT014



Cohort	Dose of LUT014	Number of Patients	Baseline Rash Grade (CTCAE v5.0)	Improvement in Rash Grade
1 (Low)	0.3 mg/g	3	Grade 2	All 3 patients improved to Grade 1
2 (Intermediate)	1.0 mg/g	4	Grade 2	3 of 3 patients with Grade 2 rash improved
3 (High)	2.5 mg/g	3	N/A	N/A

Data synthesized from a phase I multicenter study (NCT03876106) in patients with metastatic colorectal cancer.[1][2]

Table 2: Summary of Phase II Clinical Trial Data for

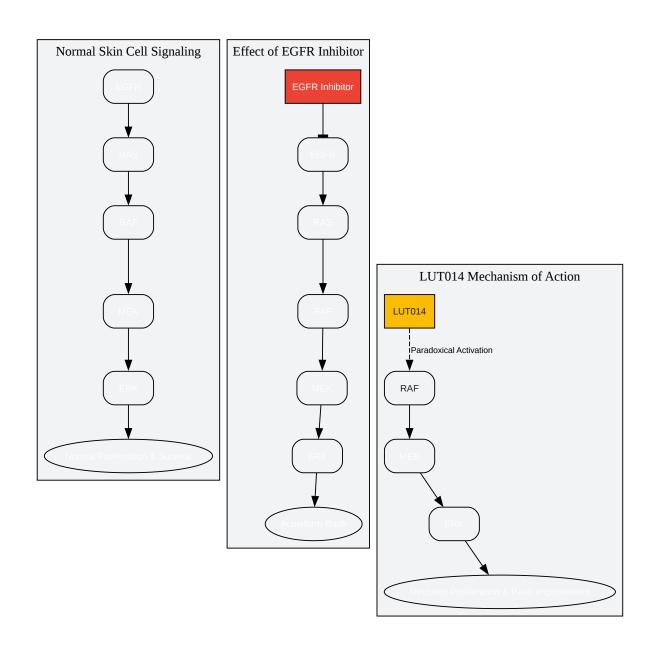
**LUT014** 

Treatment Group	Number of Patients	Treatment Success Rate (ITT Analysis)	Treatment Success Rate (PP Analysis)
LUT014 gel 0.1%	~39	69.2%	Up to 69%
LUT014 gel 0.03%	~39	48.7%	N/A
Placebo gel	~39	33.3%	N/A

Data from a phase II clinical trial (NCT04759664) in 118 colorectal cancer patients with grade 2 or non-infected grade 3 acneiform rash.[6][8][9][10] Treatment success was defined as a  $\geq$ 1-grade improvement in CTCAE score or a  $\geq$ 5-point improvement in FACT-EGFRI-18 score.[8][9]

### **Mandatory Visualizations**

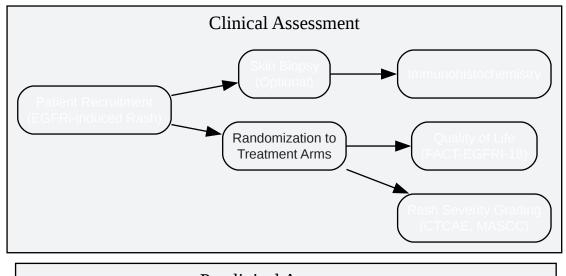


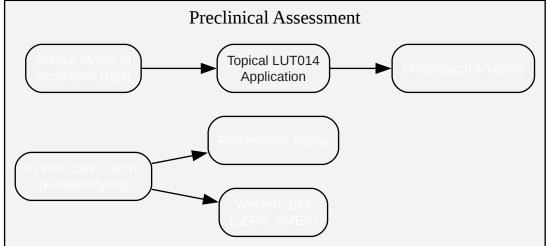


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Caption: EGFR signaling pathway and LUT014 mechanism of action.







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Caption: Experimental workflow for assessing LUT014 efficacy.

## **Experimental Protocols**

# Protocol 1: In Vitro Assessment of Paradoxical MAPK Pathway Activation

Objective: To determine the ability of **LUT014** to paradoxically activate the MAPK pathway in human keratinocytes.

Materials:



- Human epidermal keratinocytes (HEKa)
- Keratinocyte growth medium
- LUT014 (various concentrations)
- EGFR inhibitor (e.g., cetuximab)
- Reagents for Western blotting (lysis buffer, primary antibodies for pERK, ERK, pMEK, MEK, and a loading control like GAPDH, secondary antibodies)
- Reagents for a cell proliferation assay (e.g., MTT or BrdU)

#### Procedure:

- Cell Culture:
  - Culture HEKa cells in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
  - Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays).
- Treatment:
  - Once cells reach 70-80% confluency, treat them with varying concentrations of LUT014,
    with or without pre-treatment with an EGFR inhibitor.
  - Include appropriate controls (vehicle control, EGFR inhibitor only).
  - Incubate for the desired time points (e.g., 24 hours).
- Western Blot Analysis:
  - Lyse the cells and quantify protein concentration.
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.



- Block the membrane and incubate with primary antibodies against pERK, total ERK,
  pMEK, and total MEK overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize bands using a chemiluminescence detection system.
- Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
- Cell Proliferation Assay (MTT Assay):
  - After treatment, add MTT solution to each well and incubate.
  - Add solubilization solution to dissolve formazan crystals.
  - Measure absorbance at 570 nm.
  - Calculate cell viability as a percentage of the vehicle-treated control.

# Protocol 2: Preclinical Evaluation in an Animal Model of EGFR Inhibitor-Induced Skin Toxicity

Objective: To evaluate the in vivo efficacy of topical **LUT014** in a mouse model of EGFR inhibitor-induced skin rash.

### Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- EGFR inhibitor (e.g., erlotinib or cetuximab)
- LUT014 topical formulation
- Vehicle control formulation
- Calipers for measuring skin thickness
- Reagents for histological analysis



### Procedure:

- Induction of Skin Toxicity:
  - Administer the EGFR inhibitor to the mice daily via oral gavage or intraperitoneal injection.
  - Monitor the mice for the development of skin rash, which typically appears on the ears, tail, and dorsal skin.

### Topical Treatment:

- Once skin toxicity is established, randomly assign mice to treatment groups (e.g., vehicle, LUT014 low dose, LUT014 high dose).
- Apply the topical formulations to the affected areas daily for a specified period (e.g., 14-28 days).
- Assessment of Efficacy:
  - Visually score the severity of the rash daily using a standardized grading scale.
  - Measure skin thickness using calipers.
  - At the end of the study, euthanize the mice and collect skin samples for histological analysis.
- Histological Analysis:
  - Fix skin samples in formalin and embed in paraffin.
  - Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess inflammation, epidermal thickness, and follicular changes.
  - Perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and inflammation.

## Protocol 3: Clinical Trial Protocol for Assessing LUT014 in Patients with Acneiform Rash



Objective: To evaluate the safety and efficacy of topical **LUT014** for the treatment of EGFR inhibitor-induced acneiform rash in cancer patients.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

### Patient Population:

- Inclusion criteria: Patients aged 18 years or older with a diagnosis of cancer being treated with an EGFR inhibitor, who have developed a grade 2 or 3 acneiform rash.[8][9]
- Exclusion criteria: Patients with known hypersensitivity to any of the components of the study drug, pregnant or breastfeeding women.

#### Treatment:

- Patients are randomized to receive either LUT014 gel (at different concentrations, e.g., 0.03% and 0.1%) or a placebo gel.[6][8][9]
- The gel is self-administered daily to all areas affected by the rash for a period of 28 days.[8]

#### Assessments:

- Primary Endpoint: Treatment success, defined as a composite of:
  - An improvement of at least one grade in rash severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[8]
  - A clinically significant improvement in skin-specific quality of life, measured by the Functional Assessment of Cancer Therapy - Epidermal Growth Factor Receptor Inhibitor (FACT-EGFRI-18) questionnaire.[8]
- Secondary Endpoints:
  - Change from baseline in rash severity as assessed by the Multinational Association of Supportive Care in Cancer (MASCC) grading scale.
  - Incidence and severity of adverse events.



- Patient-reported outcomes on quality of life.
- Optional Exploratory Endpoint:
  - Skin biopsies for immunohistochemical analysis of biomarkers related to MAPK pathway activation and inflammation.

### Protocol 4: Histological and Immunohistochemical Analysis of Skin Biopsies

Objective: To assess the cellular and molecular changes in the skin of patients with acneiform rash following treatment with **LUT014**.

#### Materials:

- Skin biopsy samples
- Formalin, paraffin, and sectioning equipment
- H&E staining reagents
- Primary antibodies for immunohistochemistry (e.g., Ki-67 for proliferation, CD4/CD8 for T-cell infiltration, pERK for MAPK activation)
- Secondary antibodies and detection reagents

#### Procedure:

- Tissue Processing:
  - Fix skin biopsies in 10% neutral buffered formalin.
  - Process and embed the tissue in paraffin.
  - Cut 4-5 μm sections and mount on slides.
- H&E Staining:
  - Deparaffinize and rehydrate the sections.



- Stain with hematoxylin and eosin.
- Dehydrate and mount.
- Evaluate for epidermal changes, inflammatory infiltrate, and follicular plugging.
- Immunohistochemistry:
  - Perform antigen retrieval.
  - Block endogenous peroxidase activity.
  - Incubate with primary antibodies overnight at 4°C.
  - Incubate with a biotinylated secondary antibody.
  - · Apply streptavidin-HRP complex.
  - Develop with a chromogen (e.g., DAB).
  - Counterstain with hematoxylin.
  - Dehydrate and mount.
  - Quantify the staining for each marker.

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